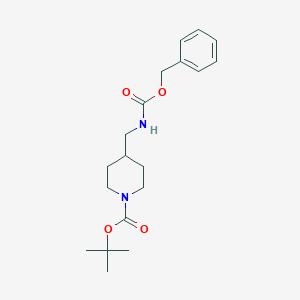

1-N-Boc-4-(N-cbz-aminomethyl)piperidine

Descripción general

Descripción

1-N-Boc-4-(N-cbz-aminomethyl)piperidine is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during multi-step reactions. The compound is significant in the field of medicinal chemistry and organic synthesis due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine typically involves the protection of piperidine derivatives The process begins with the protection of the piperidine nitrogen using Boc anhydride in the presence of a base such as triethylamineThe reactions are generally carried out under mild conditions to prevent the decomposition of the protecting groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reactions are optimized for scalability, often involving the use of catalysts and solvents that can be easily recycled .

Análisis De Reacciones Químicas

Types of Reactions: 1-N-Boc-4-(N-cbz-aminomethyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The Boc and Cbz groups can be selectively removed under acidic or hydrogenation conditions, respectively, to yield free amines.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the protecting groups.

Amidation: The compound can be used in amidation reactions to form amide bonds, which are crucial in peptide synthesis

Common Reagents and Conditions:

Boc Removal: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Cbz Removal: Catalytic hydrogenation using palladium on carbon (Pd/C) is employed to remove the Cbz group.

Amidation: Reagents like carbodiimides (e.g., EDC, DCC) are used for amidation reactions

Major Products: The major products formed from these reactions include free amines, amides, and other derivatives depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

1-N-Boc-4-(N-cbz-aminomethyl)piperidine can be synthesized through multi-step reactions involving the protection of amines and subsequent functionalization. The Boc group can be removed under acidic conditions, facilitating further reactions with nucleophiles. Similarly, the Cbz group can be cleaved using hydrogenation or catalytic methods, allowing for modifications at the nitrogen atom of the piperidine ring.

Scientific Research Applications

This compound finds applications in several areas of scientific research:

- Drug Development : It serves as a key intermediate in the synthesis of various bioactive compounds. The piperidine moiety is often associated with pharmacological activities, such as analgesic and anti-inflammatory effects .

- Enzyme Inhibition Studies : Compounds similar to this compound have been evaluated for their potential as enzyme inhibitors. For instance, derivatives have shown promise in inhibiting CHK1, a critical protein kinase involved in cell cycle regulation .

- Antiviral Research : The compound is part of research focused on developing antiviral agents. Its structural analogs have been identified as potential inhibitors for viruses such as influenza A/H1N1, demonstrating significant antiviral activity through novel mechanisms .

Case Study 1: Antiviral Activity

Research has demonstrated that N-benzyl 4,4-disubstituted piperidines exhibit potent antiviral activity against influenza viruses. Specifically, modifications to the piperidine scaffold have led to compounds that effectively inhibit viral fusion processes, showcasing the importance of structural diversity in drug design .

Case Study 2: CHK1 Inhibitors

A study focusing on optimizing diamine substituents highlighted that derivatives of 4-(aminomethyl)piperidine provided excellent potency against CHK1 while maintaining selectivity over other kinases. This underscores the utility of piperidine derivatives in developing targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of 1-N-Boc-4-(N-cbz-aminomethyl)piperidine primarily involves its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amine functionalities from unwanted reactions, allowing for selective transformations. The removal of these groups under specific conditions releases the free amine, which can then participate in further reactions .

Comparación Con Compuestos Similares

- 1-N-Boc-4-(aminomethyl)piperidine

- 1-N-Cbz-4-(aminomethyl)piperidine

- 1-N-Fmoc-4-(aminomethyl)piperidine

Uniqueness: 1-N-Boc-4-(N-cbz-aminomethyl)piperidine is unique due to the presence of both Boc and Cbz protecting groups, which offer orthogonal protection strategies. This allows for greater flexibility in multi-step synthetic routes, making it a valuable compound in complex organic synthesis .

Actividad Biológica

1-N-Boc-4-(N-Cbz-aminomethyl)piperidine is a compound featuring a piperidine ring with specific protective groups, namely a tert-butoxycarbonyl (Boc) and a benzyloxycarbonyl (Cbz) group. These modifications enhance its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C19H28N2O4

- Molar Mass : 348.44 g/mol

- Density : 1.117 g/cm³ (predicted)

- Boiling Point : 484.5 °C (predicted)

- pKa : 12.72 (predicted)

The presence of the Boc and Cbz groups allows for selective deprotection, which is crucial for synthesizing more complex molecules.

Potential Biological Applications

This compound serves as a building block for synthesizing ligands that can interact with various biological targets. This interaction is critical for:

- Drug Development : It can lead to the discovery of new therapeutic agents.

- Protein Function Studies : Understanding how these ligands bind to proteins helps elucidate biological pathways.

Interaction Studies

Research indicates that the compound may react with various electrophiles and nucleophiles, providing insights into its potential as a precursor for biologically active compounds. The modification of the Boc and Cbz groups allows for the creation of diverse functionalized molecules, enhancing selectivity and efficacy in biological applications .

Comparative Biological Activity

To better understand the biological activity of this compound, we can compare it with similar piperidine derivatives known for their pharmacological properties:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| Piperidinothiosemicarbazones | Antimicrobial (M. tuberculosis) | 0.5 - 512 |

| 1-N-Boc-4-(aminomethyl)piperidine | Anticancer potential | N/A |

| N-Cbz-4-(aminomethyl)piperidine | Neuroprotective effects | N/A |

The table illustrates that while specific MIC values for this compound are not available, related compounds show significant antimicrobial activity against tuberculosis and potential anticancer effects.

Case Studies and Research Findings

Several studies have highlighted the importance of piperidine derivatives in medicinal chemistry:

- Antimicrobial Activity : Research on piperidinothiosemicarbazones has demonstrated strong inhibitory effects against Mycobacterium tuberculosis, with MIC values as low as 0.5 µg/mL for certain derivatives .

- Cytotoxicity Assays : In studies involving piperidine derivatives, selective cytotoxicity towards cancer cells has been observed, indicating potential therapeutic applications .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting their utility in treating neurodegenerative diseases.

Propiedades

IUPAC Name |

tert-butyl 4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-9-15(10-12-21)13-20-17(22)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJZQQDQPDWNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472937 | |

| Record name | 1-N-BOC-4-(N-CBZ-AMINOMETHYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155456-33-0 | |

| Record name | 1-N-BOC-4-(N-CBZ-AMINOMETHYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.